An In-Depth Technical Guide to the Core Basic Properties of Morpholine-4-carboxamide
An In-Depth Technical Guide to the Core Basic Properties of Morpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for their determination, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the core basic properties of Morpholine-4-carboxamide.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | morpholine-4-carboxamide | [N/A] |
| Synonyms | 4-Morpholinecarboxamide, N-Carbamoylmorpholine | [N/A] |
| CAS Number | 2158-02-3 | [1] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1] |
| Molecular Weight | 130.15 g/mol | [1][2] |
| Appearance | White to light yellow solid | [N/A] |
Quantitative Physicochemical Data
The following table summarizes key quantitative data for Morpholine-4-carboxamide. It is important to note that some of these values are predicted and should be confirmed by experimental determination.
| Property | Value | Method | Source |
| Melting Point | 128 °C | Experimental | [2] |
| Boiling Point | Not available | - | - |
| logP (calculated) | -1.13 to -1.2 | Computational | [N/A] |
| pKa (predicted) | Not available | - | - |
| Solubility | Soluble in water and various organic solvents (qualitative) | General Observation | [N/A] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific research. This section provides detailed methodologies for the determination of key physicochemical properties of Morpholine-4-carboxamide and a representative synthetic protocol.
Synthesis of Morpholine-4-carboxamide
A common and reliable method for the synthesis of Morpholine-4-carboxamide involves the reaction of morpholine with a carbamoylating agent. One such approach utilizes 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent, which is generally safer and easier to handle.[3]
Procedure:
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Activation of Morpholine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring. Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.
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Amination: In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 equivalents). Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.
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Work-up and Purification: Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the THF under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Morpholine-4-carboxamide.[3]
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.
Procedure:
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Sample Preparation: Finely powder a small amount of dry Morpholine-4-carboxamide. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Measurement: Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point. Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Determination of Boiling Point
While Morpholine-4-carboxamide is a solid at room temperature, a boiling point could be determined under reduced pressure to avoid decomposition. A micro-scale method is suitable for this purpose.
Procedure:
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Sample Preparation: Place a small amount of Morpholine-4-carboxamide into a small test tube (fusion tube).
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Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
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Heating: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). Heat the bath gradually.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady stream of bubbles is observed.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Solubility
Assessing the solubility of a compound in various solvents is crucial for its formulation and delivery.
Procedure:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
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Measurement: To a known volume (e.g., 1 mL) of each solvent in a separate vial, add a small, weighed amount of Morpholine-4-carboxamide.
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Equilibration: Vigorously stir or shake the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Analysis: After equilibration, visually inspect for any undissolved solid. If the solid has completely dissolved, add more solute until saturation is reached. The concentration of the saturated solution can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtering out any excess solid. The solubility is then expressed in units such as mg/mL or mol/L.
Determination of pKa
The pKa value indicates the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.
Procedure:
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Solution Preparation: Prepare a standard solution of Morpholine-4-carboxamide of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).
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Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. Add the titrant in small increments and record the pH after each addition.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is in its ionized form.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.
Procedure:
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Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated by vigorous shaking followed by separation.
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Partitioning: Dissolve a known amount of Morpholine-4-carboxamide in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.
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Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation and Analysis: Separate the n-octanol and water layers by centrifugation. Determine the concentration of Morpholine-4-carboxamide in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Biological Activity and Signaling Pathways
Morpholine-4-carboxamide has been identified as a polymerase chain inhibitor.[2] It exerts its effect by inhibiting the activity of DNA polymerases, enzymes crucial for DNA replication. The proposed mechanism involves the binding of the compound to the DNA template strand, which in turn prevents the polymerase from adding new nucleotides to the growing DNA chain, thereby halting DNA synthesis.[2] This mode of action suggests potential therapeutic applications in conditions characterized by rapid cell proliferation, such as cancer.[2]
Mechanism of DNA Polymerase Inhibition.
Experimental and Characterization Workflow
The systematic characterization of a novel compound like Morpholine-4-carboxamide is a multi-step process. The following diagram illustrates a logical workflow for its physicochemical profiling.
Physicochemical Characterization Workflow.
Conclusion
Morpholine-4-carboxamide is a compound with established biological activity and potential for further development. This technical guide has provided a detailed overview of its core basic properties and the experimental methodologies required for their characterization. The structured presentation of quantitative data, coupled with detailed protocols and illustrative diagrams, is intended to facilitate further research and development efforts in the field of medicinal chemistry. The provided workflows offer a systematic approach to the characterization of this and other novel small molecules.
